molecular formula C11H16Cl2N2O3 B12103895 (+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid diHCl

(+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid diHCl

Cat. No.: B12103895
M. Wt: 295.16 g/mol
InChI Key: AQMHCRQCANKFFA-UHFFFAOYSA-N
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Description

(+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring and a methoxy-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the pyrrolidine ring, followed by the introduction of the methoxy group on the pyridine ring. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (+/-)-Trans-4-(6-methoxy-3-pyridinyl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C11H16Cl2N2O3

Molecular Weight

295.16 g/mol

IUPAC Name

4-(6-methoxypyridin-3-yl)pyrrolidine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H14N2O3.2ClH/c1-16-10-3-2-7(4-13-10)8-5-12-6-9(8)11(14)15;;/h2-4,8-9,12H,5-6H2,1H3,(H,14,15);2*1H

InChI Key

AQMHCRQCANKFFA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C2CNCC2C(=O)O.Cl.Cl

Origin of Product

United States

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